molecular formula C13H10O4 B1594374 2,2',4-Trihydroxybenzophenone CAS No. 13087-18-8

2,2',4-Trihydroxybenzophenone

Cat. No.: B1594374
CAS No.: 13087-18-8
M. Wt: 230.22 g/mol
InChI Key: FLYXGBNUYGAFAC-UHFFFAOYSA-N
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Description

2,2’,4-Trihydroxybenzophenone is a derivative of benzophenone, characterized by the presence of three hydroxyl groups attached to the benzene rings. This compound is known for its significant biological activities, including anti-inflammatory and antioxidant properties . It has a molecular formula of C13H10O4 and a molar mass of 230.21 g/mol .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4-Trihydroxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’,4-Trihydroxybenzophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Biological Activity

2,2',4-Trihydroxybenzophenone (THBP), a synthetic compound belonging to the benzophenone family, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential applications in agriculture and medicine, and its effects on human health based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H10O4 and is characterized by three hydroxyl groups attached to its benzophenone backbone. This specific arrangement contributes to its biological activity, particularly its interaction with cellular components and potential as a therapeutic agent.

Antimicrobial Activity

Research Findings:

  • A study published in 2019 evaluated the antimicrobial efficacy of THBP against various pathogenic bacteria relevant to poultry farming. The compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • The study also highlighted THBP's non-hemolytic nature, indicating safety for use in therapeutic applications. Additionally, it showed synergistic effects when combined with conventional antibiotics like bacitracin, suggesting potential for reducing antibiotic resistance in agricultural practices .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainGram TypeInhibition Zone (mm) at 500 µgInhibition Zone (mm) at 750 µg
Staphylococcus aureusPositive1520
Escherichia coliNegative1218
Klebsiella pneumoniaeNegative1419
Bacillus subtilisPositive1621

Synergistic Effects with Antibiotics

The synergistic effect of THBP with bacitracin was particularly noted in treating necrotic enteritis in poultry. This combination could lead to lower doses of antibiotics being used, thereby mitigating the risk of developing antibiotic-resistant bacteria . Such findings are crucial for sustainable agricultural practices.

Estrogenic Activity

Research has indicated that hydroxylated benzophenones, including THBP, exhibit varying degrees of estrogenic activity. A study assessed the estrogenic and anti-androgenic effects of several benzophenones in human breast cancer cell lines (MCF-7). It was found that the presence of hydroxyl groups significantly influenced the estrogenicity of these compounds .

Ecotoxicological Implications

The environmental impact of THBP has also been a subject of investigation. Its role as a UV filter raises concerns regarding ecotoxicological effects in aquatic ecosystems. Studies have shown that organic UV-absorbing compounds can have detrimental effects on aquatic organisms, necessitating further research into their long-term impacts .

Properties

IUPAC Name

(2,4-dihydroxyphenyl)-(2-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-8-5-6-10(12(16)7-8)13(17)9-3-1-2-4-11(9)15/h1-7,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYXGBNUYGAFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342106
Record name 2,2',4-Trihydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13087-18-8
Record name 2,2',4-Trihydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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